molecular formula C7H11ClN4 B14645961 6-chloro-4-N-propylpyrimidine-2,4-diamine CAS No. 54768-73-9

6-chloro-4-N-propylpyrimidine-2,4-diamine

Cat. No.: B14645961
CAS No.: 54768-73-9
M. Wt: 186.64 g/mol
InChI Key: CJLHKXMIVVKVIW-UHFFFAOYSA-N
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Description

6-chloro-n4-propylpyrimidine-2,4-diamine is a heterocyclic organic compound with the molecular formula C7H11ClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-n4-propylpyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine. One common method uses phosphorus oxychloride as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of 6-chloro-n4-propylpyrimidine-2,4-diamine may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as quenching the reaction mixture with alcohols and using organic solvents to isolate the product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-n4-propylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

6-chloro-n4-propylpyrimidine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-n4-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-n4-propylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group at the n4-position can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

54768-73-9

Molecular Formula

C7H11ClN4

Molecular Weight

186.64 g/mol

IUPAC Name

6-chloro-4-N-propylpyrimidine-2,4-diamine

InChI

InChI=1S/C7H11ClN4/c1-2-3-10-6-4-5(8)11-7(9)12-6/h4H,2-3H2,1H3,(H3,9,10,11,12)

InChI Key

CJLHKXMIVVKVIW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NC(=N1)N)Cl

Origin of Product

United States

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